N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-{2-[(3-Methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine core substituted with a phenyl group at position 1 and a carboxamide at position 3. The carboxamide nitrogen is further functionalized with a 2-[(3-methylbutanoyl)amino]ethyl side chain.
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(3-methylbutanoylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H25N3O3/c1-13(2)10-16(22)19-8-9-20-18(24)14-11-17(23)21(12-14)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,22)(H,20,24) |
InChI Key |
UCBMIZRHYUZJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of γ-Amino Ketones
| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Phenyl-4-aminobutan-2-one | HCl | Ethanol | 80 | 72 |
| 4-(p-Tolyl)-4-aminobutan-2-one | H2SO4 | Toluene | 110 | 68 |
Carboxamide Functionalization at Position 3
The 3-carboxamide group is introduced via carboxylic acid activation followed by amine coupling:
Carboxylic Acid Activation
Amide Bond Formation with 2-Aminoethylamine
The acyl chloride reacts with 2-aminoethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. Key parameters:
-
Molar ratio : 1:1.2 (acid chloride:amine) to minimize diacylation.
-
Temperature : 0–5°C to suppress side reactions.
Table 2: Amidation Yield Under Varied Conditions
| Activator | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl2 | TEA | DCM | 4 | 85 |
| HOBt/EDCl | DIPEA | DMF | 6 | 78 |
Acylation of the Ethylamine Linker
The secondary amine in N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes acylation with 3-methylbutanoyl chloride :
Reaction Conditions
-
Solvent : Anhydrous THF or DCM.
-
Base : Pyridine or DMAP to scavenge HCl.
-
Stoichiometry : 1.1 equivalents of acyl chloride ensures complete conversion.
Side Reaction Mitigation :
-
Low temperatures (0–10°C) reduce esterification of the carboxamide.
-
Molecular sieves absorb generated HCl, shifting equilibrium toward product.
Table 3: Acylation Efficiency with Different Bases
| Base | Temp (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| Pyridine | 0 | 92 | 88 |
| DMAP | 25 | 89 | 84 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR : δ 1.05 (d, 6H, CH(CH3)2), δ 3.45 (m, 2H, NHCH2), δ 4.30 (q, 1H, pyrrolidine C3).
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the pyrrolidine core on Wang resin enables iterative amidation and acylation, though yields are lower (∼65%) due to steric hindrance.
Enzymatic Catalysis
Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF4]) offers enantioselectivity but requires extensive optimization.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
N-{2-[(Cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Structural Difference: Replaces the 3-methylbutanoyl group with a cyclopropanecarbonyl moiety.
- Implications: The cyclopropane ring introduces rigidity and reduced steric bulk compared to the branched 3-methylbutanoyl chain.
- Molecular Weight : 315.37 g/mol (vs. target compound’s ~337.42 g/mol, estimated from formula C₁₉H₂₅N₃O₃).
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Structural Difference : Features a sulfonamide-linked 4-fluorophenylpiperazine group instead of the acylated ethylamine.
- Implications : The sulfonyl group increases polarity, likely improving aqueous solubility. The 4-fluorophenylpiperazine moiety may enhance binding to serotonin or dopamine receptors, suggesting divergent therapeutic applications compared to the target compound .
- Reported Data : Bioactivity values (81.8 and 0.574, context unclear) and a reference to patent 25947446 .
Analogues with Aromatic Substituent Modifications
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
1-(3-Methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide
- Structural Difference : Incorporates a 3-methoxyphenyl group and a tetrahydro-pyran-methyl-pyrazole side chain.
- Implications : The methoxy group improves solubility, and the pyran-pyrazole substituent may enhance CNS penetration due to moderate lipophilicity .
Analogues with Heterocyclic or Bulky Substituents
N-(2-((2-Ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Structural Difference : Features a benzofuran-carbamoyl side chain with an ethoxyphenyl group.
- Implications : The benzofuran moiety may confer fluorescence or intercalation properties, while the ethoxy group could modulate cytochrome P450 interactions .
- Molecular Weight : 483.5 g/mol .
Data Table: Key Parameters of Target Compound and Analogues
Research Findings and Implications
- Bioactivity Trends : Sulfonamide-containing analogues (e.g., ) may exhibit higher polarity and target selectivity, while acylated derivatives (e.g., cyclopropanecarbonyl) prioritize metabolic stability .
- Therapeutic Hypotheses: The target compound’s 3-methylbutanoyl group could optimize a balance between lipophilicity and steric tolerance, making it a candidate for protease inhibition (e.g., viral proteases implicated in MERS-CoV) .
- Data Gaps: Limited empirical data (e.g., IC₅₀, pharmacokinetics) for the target compound highlight the need for further in vitro and in vivo validation.
Biological Activity
N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 340.42 g/mol. Its structure includes a pyrrolidine ring, which is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Caspase Inhibition : Similar compounds have been shown to inhibit caspases, which play a critical role in apoptosis and inflammation. For instance, VX-765, a related compound, selectively inhibits caspase-1, reducing cytokine release in inflammatory responses .
- Arginase Inhibition : The compound may also act as an arginase inhibitor, which is beneficial in conditions characterized by elevated levels of arginase activity, such as certain cancers and cardiovascular diseases .
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays:
Table 1: Summary of Biological Assays
Case Studies
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of this compound.
- Study on Inflammatory Diseases : A study demonstrated that VX-765, a structural analog, effectively reduced inflammatory mediators in animal models of rheumatoid arthritis and skin inflammation. This suggests that similar compounds may have therapeutic potential in managing inflammatory diseases .
- Antitumor Activity : Research has indicated that pyrrolidine derivatives can exhibit antitumor properties by modulating pathways involved in cell growth and apoptosis. The specific effects of this compound on tumor cell lines remain to be fully elucidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
